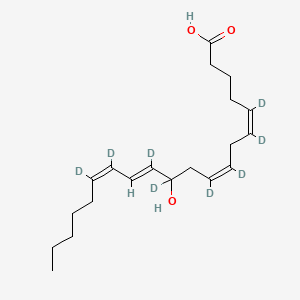

(+/-)11-HETE-d8

Description

Overview of Eicosanoids and Oxylipins in Biological Systems

Eicosanoids and oxylipins are signaling molecules produced through the oxidation of polyunsaturated fatty acids (PUFAs) like arachidonic acid. nih.govwikipedia.org These bioactive lipids are crucial regulators of numerous biological processes, including inflammation, immunity, pain perception, blood pressure control, and cell growth. wikipedia.orgmdpi.com Eicosanoids, a prominent sub-category of oxylipins, are derived from 20-carbon fatty acids and include well-known families such as prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgnih.gov

The production of these molecules can occur through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, or via non-enzymatic free radical-mediated reactions. nih.govresearchgate.net The balance and interplay of these various oxylipins are vital for maintaining homeostasis, and their dysregulation is often implicated in a wide range of diseases. nih.govmdpi.com

Significance of 11-Hydroxyeicosatetraenoic Acid (11-HETE) as a Bioactive Lipid Mediator

11-Hydroxyeicosatetraenoic Acid (11-HETE) is a member of the HETE family of eicosanoids. nih.gov It exists in different stereoisomeric forms, with 11(R)-HETE and 11(S)-HETE being of particular biological interest. caymanchem.com The formation of 11-HETE can occur through various mechanisms. For instance, 11(R)-HETE can be produced from arachidonic acid by the enzymes COX-1 and COX-2. caymanchem.comcaymanchem.com It has been identified as a factor released by endothelial cells that can influence vascular tone and platelet aggregation. hmdb.ca

Research has shown that 11-HETE is involved in diverse physiological and pathological processes. For example, it has been found in skin extracts of individuals with psoriasis and in atherosclerotic plaques, suggesting a role in inflammation and cardiovascular disease. caymanchem.com Furthermore, studies have implicated HETEs in modulating ion transport, renal and pulmonary functions, and cell growth and proliferation. nih.gov In some biological systems, such as in the freshwater hydra, 11(R)-HETE has been shown to play a role in regeneration. caymanchem.comnih.govnih.gov

Rationale for Utilizing Deuterated Analogs like (±)11-HETE-d8 in Academic Research

In the field of analytical chemistry, particularly in quantitative analyses using mass spectrometry (MS), internal standards are crucial for achieving accuracy and precision. scioninstruments.comscioninstruments.com Deuterated analogs, such as (±)11-HETE-d8, are a type of stable isotope-labeled internal standard that are considered the gold standard for such applications. clearsynth.comcerilliant.com

(±)11-HETE-d8 is a synthetic version of 11-HETE where eight hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). caymanchem.com This subtle change in mass allows the internal standard to be distinguished from the naturally occurring (endogenous) analyte by the mass spectrometer, yet it behaves almost identically during sample preparation, chromatography, and ionization. scioninstruments.comclearsynth.com

The use of deuterated standards like (±)11-HETE-d8 helps to compensate for variations that can occur during the analytical process, such as sample loss during extraction, fluctuations in instrument sensitivity, and matrix effects where other components in a complex biological sample can interfere with the measurement. scioninstruments.comclearsynth.comtexilajournal.com By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of the endogenous analyte by comparing the signal intensities of the two. scioninstruments.comclearsynth.com This makes (±)11-HETE-d8 an essential tool for researchers studying the roles of 11-HETE in various biological systems and disease models. caymanchem.com

Detailed Research Findings and Data

The following tables provide a summary of the key properties and research applications of the compounds discussed.

Table 1: Properties of (+/-)11-HETE-d8

| Property | Value | Source |

|---|---|---|

| Formal Name | (±)11-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid | caymanchem.com |

| Molecular Formula | C20H24D8O3 | caymanchem.combioscience.co.uk |

| Molecular Weight | 328.5 g/mol | caymanchem.combioscience.co.uk |

| Purity | ≥99% deuterated forms (d1-d8) | caymanchem.combioscience.co.uk |

| Formulation | A solution in acetonitrile | caymanchem.combioscience.co.uk |

Table 2: Properties of (±)11-HETE

| Property | Value | Source |

|---|---|---|

| Formal Name | (±)11-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid | caymanchem.com |

| CAS Number | 71030-38-1 | caymanchem.com |

| Molecular Formula | C20H32O3 | caymanchem.com |

| Molecular Weight | 320.5 g/mol | caymanchem.com |

| Formation | Non-enzymatically from arachidonic acid | caymanchem.com |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (+/-)11-Hydroxyeicosatetraenoic Acid-d8 | This compound |

| 11-Hydroxyeicosatetraenoic Acid | 11-HETE |

| Arachidonic Acid | AA |

| Cyclooxygenase | COX |

| Lipoxygenase | LOX |

| Cytochrome P450 | CYP |

| Prostaglandin | PG |

| Thromboxane | TX |

| Leukotriene | LT |

| 11(R)-Hydroxyeicosatetraenoic Acid | 11(R)-HETE |

| 11(S)-Hydroxyeicosatetraenoic Acid | 11(S)-HETE |

| 5-Hydroxyeicosatetraenoic Acid | 5-HETE |

| 12-Hydroxyeicosatetraenoic Acid | 12-HETE |

| 15-Hydroxyeicosatetraenoic Acid | 15-HETE |

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(5Z,8Z,12E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-11-hydroxyicosa-5,8,12,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/i6D,7D,9D,10D,11D,14D,16D,19D |

InChI Key |

GCZRCCHPLVMMJE-HSABKICUSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/C([2H])(C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])O)/CCCCC |

Canonical SMILES |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 11 Hydroxyeicosatetraenoic Acid 11 Hete

Arachidonic Acid as a Precursor for 11-HETE Formation

Arachidonic acid, a polyunsaturated omega-6 fatty acid typically esterified in cell membrane phospholipids, is the fundamental precursor for the synthesis of 11-HETE. nih.govmdpi.com Upon cellular stimulation by various signals, arachidonic acid is liberated from the membrane by phospholipase enzymes. allergolyon.fr Once freed, it becomes available as a substrate for several enzymatic and non-enzymatic pathways that can lead to the production of a diverse family of bioactive eicosanoids, including 11-HETE. nih.govallergolyon.fr

Enzymatic Synthesis of 11-HETE

The formation of 11-HETE from arachidonic acid can be catalyzed by two major enzyme families: cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes.

Both COX-1 and COX-2 enzymes, primarily known for producing prostaglandins, can also generate 11-HETE from arachidonic acid. nih.govfrontiersin.org This reaction proceeds via the formation of an 11-hydroperoxyeicosatetraenoic acid (11-HpETE) intermediate, which is then reduced to 11-HETE by the peroxidase activity inherent to the COX enzymes. nih.govfrontiersin.org The 11-HETE produced through the action of COX-1 and COX-2 is exclusively the 11(R)-HETE enantiomer. nih.govfrontiersin.orghmdb.ca

Aspirin modifies the activity of COX-2 through acetylation. nih.gov While aspirin-acetylated COX-1 is inactive, the acetylated COX-2 enzyme gains a new catalytic activity, shifting its product profile. nih.govoup.com Under these conditions, the enzyme predominantly produces 15(R)-HETE. nih.govacs.orgnih.gov However, 11(R)-HETE is also formed as a product of aspirin-acetylated COX-2. caymanchem.comcaymanchem.com

Microsomal cytochrome P450 (CYP) enzymes represent another significant route for 11-HETE synthesis. nih.govreactome.org Unlike the stereospecific production by COX enzymes, CYP-mediated oxygenation of arachidonic acid can produce both the 11(R)- and 11(S)-HETE enantiomers. caymanchem.com Research indicates that various CYP isoforms can hydroxylate arachidonic acid at different positions, including C-11. nih.govreactome.org Studies have shown that in some systems, the formation of 11(R)-HETE is favored over 11(S)-HETE via the CYP pathway. caymanchem.com

Non-Enzymatic/Free Radical Oxidation Mechanisms Forming 11-HETE

Beyond enzymatic pathways, 11-HETE can be formed through non-enzymatic processes involving the free radical-mediated peroxidation of arachidonic acid. mdpi.comcaymanchem.com This occurs under conditions of oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids. caymanchem.comcaymanchem.com This non-enzymatic oxidation results in the formation of a racemic mixture of HETEs, meaning it produces both (R) and (S) enantiomers in approximately equal amounts. nih.govcaymanchem.com Therefore, (±)11-HETE is often considered a marker of lipid peroxidation and oxidative stress. caymanchem.comnih.gov Levels of (±)11-HETE have been shown to increase in models of lipid peroxidation. caymanchem.com

| Pathway | Key Enzymes/Process | Primary 11-HETE Product(s) | Notes |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | 11(R)-HETE nih.govhmdb.ca | Proceeds via an 11-HpETE intermediate. nih.gov |

| Aspirin-Acetylated COX-2 | Aspirin-acetylated COX-2 | 11(R)-HETE caymanchem.comcaymanchem.com | Major product is 15(R)-HETE, but 11(R)-HETE is also formed. nih.gov |

| Cytochrome P450 (CYP) | CYP monooxygenases | 11(R)-HETE and 11(S)-HETE caymanchem.com | Ratio of R/S enantiomers can vary. caymanchem.com |

| Non-Enzymatic | Free radical oxidation / Lipid peroxidation | (±)11-HETE (racemic mixture) nih.govcaymanchem.com | A marker of oxidative stress. caymanchem.comnih.gov |

Downstream Metabolism of 11-HETE and Related Oxylipins

Once formed, 11-HETE and other related oxylipins can be further metabolized, leading to either inactivation or the generation of new molecules with distinct biological activities. For instance, 11(R)-HETE is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to 11-oxo-ETE. nih.gov

The metabolism of other HETE isomers provides a model for potential downstream pathways. For example, other HETEs can be converted to dihydroxy-eicosatetraenoic acids (diHETEs). wikipedia.org Similarly, epoxyeicosatrienoic acids (EETs), another class of oxylipins formed from arachidonic acid by CYP epoxygenases, are primarily metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs), a conversion that generally reduces their biological activity. mdpi.comcaymanchem.comahajournals.org These metabolic routes are crucial for regulating the local concentration and signaling lifespan of these potent lipid mediators.

Methodological Frameworks for Quantification of 11 Hete Utilizing ± 11 Hete D8

Principles of Stable Isotope Dilution Mass Spectrometry in Oxylipin Analysis

Stable isotope dilution (SID) combined with mass spectrometry (MS) offers unparalleled specificity and accuracy for quantitative analysis. nih.gov This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample at the beginning of the analytical procedure. mdpi.com The labeled compound, or internal standard (IS), is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.comnih.gov

Because the IS and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, purification, and ionization. mdpi.com This co-purification and co-analysis effectively corrects for analyte loss during sample preparation and for variations in instrument response, such as ion suppression or enhancement in the mass spectrometer. nih.govrsc.org Quantification is achieved by measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard. zenodo.org

Role of (±)11-HETE-d8 as an Internal Standard in Mass Spectrometry

(±)11-HETE-d8 is a deuterated form of 11-HETE specifically designed for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analyses. caymanchem.combioscience.co.ukglpbio.cn The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. caymanchem.com This substitution increases the molecular weight of the compound by eight atomic mass units, allowing it to be distinguished from the naturally occurring, non-labeled 11-HETE by the mass spectrometer. caymanchem.combioscience.co.uk

When a known amount of (±)11-HETE-d8 is added to a biological sample, it mixes with the endogenous 11-HETE. lipidmaps.org During sample processing, any loss of 11-HETE will be accompanied by a proportional loss of (±)11-HETE-d8. mdpi.com In the mass spectrometer, the instrument measures the distinct signals for both the analyte and the internal standard. By comparing the ratio of these signals to a calibration curve, the absolute concentration of 11-HETE in the original sample can be accurately determined. zenodo.org For instance, in some studies, 12-HETE-d8 has been used as an internal standard for the quantification of over 100 lipid mediators in biological samples. mdpi.com

Advantages of Deuterated Standards in Lipidomics Quantification

The use of deuterated standards like (±)11-HETE-d8 is a cornerstone of modern lipidomics, offering several key advantages that enhance the reliability and accuracy of quantitative data. uu.semetabolomicscentre.ca

Correction for Sample Loss and Variability: Deuterated internal standards co-elute with their corresponding endogenous analytes, meaning they experience the same conditions throughout the entire analytical process, from extraction to detection. mdpi.com This intrinsic similarity allows them to serve as a precise control for any analyte loss that may occur during sample preparation steps such as liquid-liquid extraction or solid-phase extraction. mdpi.comrsc.org It also compensates for variability in instrument performance. nih.gov

Mitigation of Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. rsc.org Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. rsc.org This ensures that the ratio of the analyte to the internal standard remains constant, leading to more accurate quantification.

Improved Precision and Accuracy: By accounting for both procedural losses and matrix effects, deuterated standards significantly improve the precision and accuracy of quantification. lipidmaps.org This is crucial for obtaining reliable data in both research and clinical settings.

Enhanced Confidence in Identification: The co-elution of the deuterated standard with the endogenous analyte provides an additional layer of confidence in the identification of the target compound. rsc.org The presence of a peak at the expected retention time for both the analyte and its labeled standard strongly supports the correct assignment of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of eicosanoids and other oxylipins due to its high sensitivity, specificity, and ability to analyze a wide range of compounds in a single run. zenodo.orgchapman.edu This powerful combination allows for the separation of complex mixtures of lipids by LC, followed by their detection and quantification with high selectivity by MS/MS. zenodo.orgmdpi.com

Ultra-Performance Liquid Chromatography (UPLC) Integration

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically 1.7-1.9 µm) than traditional High-Performance Liquid Chromatography (HPLC). mdpi.comlipidmaps.org This innovation leads to several key benefits for oxylipin analysis:

Enhanced Resolution: The smaller particle size results in sharper and narrower chromatographic peaks, leading to better separation of structurally similar compounds, including isomers of HETEs. mdpi.comlipidmaps.org

Increased Sensitivity: The narrower peaks lead to a higher concentration of the analyte as it enters the mass spectrometer, resulting in improved signal intensity and lower limits of detection. mdpi.comlipidmaps.org

Faster Analysis Times: UPLC systems can operate at higher flow rates and pressures, significantly reducing the time required for each analysis without compromising separation quality. mdpi.comshimadzu.com This high-throughput capability is particularly advantageous for large-scale lipidomics studies. researchgate.netnih.gov

A typical UPLC-MS/MS method for eicosanoids might involve a reversed-phase column for separation and a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve ionization. mdpi.comlcms.cz

Multiple Reaction Monitoring (MRM) Strategy for Eicosanoid Profiling

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for targeted quantification. mdpi.comnih.gov In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte, in this case, 11-HETE or (±)11-HETE-d8). This precursor ion is then fragmented in the second quadrupole (the collision cell). The third quadrupole is then set to monitor for a specific, characteristic fragment ion.

The specificity of MRM arises from monitoring a specific precursor-to-product ion transition. zenodo.org For 11-HETE, a common transition monitored is m/z 319.2 > 167.1. lcms.cz While other HETE isomers also have a precursor ion of m/z 319.2, they often produce different fragment ions, allowing for their differentiation. nih.gov For example, the transition for 12-HETE is m/z 319.2 > 179.1. lcms.cz This high degree of selectivity is crucial for accurately quantifying individual eicosanoids in a complex biological sample where numerous isomers and other interfering substances may be present. zenodo.orglcms.cz

The table below shows an example of MRM transitions for various eicosanoids, highlighting the specificity of this technique.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-HETE | 319.2 | 115.1 |

| 8-HETE | 319.2 | 155.1 |

| 11-HETE | 319.2 | 167.1 |

| 12-HETE | 319.2 | 179.1 |

| 15-KETE | 317.2 | 113.1 |

| Data sourced from a study on eicosanoid profiling. lcms.cz |

Other Chromatographic Separation Techniques

While reversed-phase UPLC is the most common technique for 11-HETE analysis, other chromatographic methods can be employed, particularly for separating challenging isomers or for specific applications.

Ion Exchange Chromatography (IEC): This technique separates molecules based on their net charge. gerli.com Since oxylipins like 11-HETE possess a carboxylic acid group, they are negatively charged at neutral or basic pH and can be retained on an anion-exchange column. gerli.com Separation is achieved by eluting with a gradient of increasing salt concentration or by changing the pH. gerli.com IEC can be particularly useful for separating classes of lipids based on their polar head groups. gerli.com Mixed-mode columns that combine anion exchange and reversed-phase properties have also been used for oxylipin separation. diva-portal.org

Reversed-Phase Chromatography (RPC): This is the most widely used chromatographic mode for lipidomics. researchgate.net Separation is based on the hydrophobicity of the analytes. In the context of HETE isomers, while standard RPC can provide some separation, achieving complete resolution of all positional isomers can be challenging and often requires optimized conditions or specialized column chemistries. zenodo.org

Hydrophilic Interaction Chromatography (HILIC): HILIC is a type of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. lcms.czwaters.com It is particularly well-suited for separating polar compounds and can offer a different selectivity compared to reversed-phase chromatography. lcms.czchromatographyonline.com For lipids, HILIC is effective at separating lipid classes based on the polarity of their head groups. researchgate.net While less common for free fatty acids like 11-HETE, it can be a valuable tool in comprehensive lipidomics workflows. lcms.czwaters.com

The choice of chromatographic technique depends on the specific goals of the analysis, the complexity of the sample, and the isomers that need to be resolved. rsc.orgrotachrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of HETEs, offering high chromatographic resolution and sensitive detection. theses.cz However, due to the low volatility of HETEs, a derivatization step is necessary prior to GC analysis. theses.cz This process converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives.

A common derivatization strategy for HETEs involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (ME) or a pentafluorobenzyl (PFB) ester.

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether.

(±)11-HETE-d8 is added to the sample at the beginning of the extraction procedure to account for any variability during derivatization and subsequent steps. scioninstruments.com In GC-MS analysis, the instrument is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. This involves monitoring specific mass-to-charge (m/z) ratios corresponding to characteristic fragments of the derivatized analyte and the internal standard. For instance, after derivatization, GC-MS can be used to monitor specific m/z values for the derivatized 11-HETE and (±)11-HETE-d8. The ratio of the peak area of the endogenous 11-HETE to the peak area of the (±)11-HETE-d8 is used to calculate the concentration of 11-HETE in the original sample. oiv.int

While highly effective, GC-MS methods can be complicated by the formation of side products during derivatization, which may interfere with quantification. theses.cz

Table 1: Illustrative GC-MS Parameters for HETE Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 150°C to 300°C at 10°C/min) |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Derivatization | E.g., PFB esterification followed by TMS ether silylation |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is crucial for removing interfering substances, such as proteins and phospholipids, and for concentrating the analyte of interest from complex biological matrices like plasma, urine, or tissue homogenates. theses.cz The choice of method depends on the sample type and the specific requirements of the analytical technique.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of oxylipins from biological samples because it is rapid, uses less solvent, and is more selective than traditional liquid-liquid extraction. harvard.edu The general protocol involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. organomation.com

Common SPE sorbents for HETE extraction include reversed-phase materials like C18-bonded silica (B1680970) and polymeric sorbents like Oasis HLB. mdpi.comnih.govwaters.com Polymeric sorbents are often favored as they offer higher binding capacity and are stable across a wider pH range. mdpi.com

A typical SPE protocol for extracting 11-HETE from plasma using a C18 cartridge involves the following steps: harvard.edumdpi.com

Conditioning: The cartridge is washed with methanol followed by water or a buffer to activate the sorbent.

Sample Loading: The biological sample, pre-treated and acidified (e.g., to pH 3.5), is loaded onto the cartridge. The internal standard, (±)11-HETE-d8, is added to the sample before this step.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences. A wash with a nonpolar solvent like hexane (B92381) may also be included to remove neutral lipids. harvard.edu

Elution: The analytes, including 11-HETE and the internal standard, are eluted with a stronger organic solvent, such as methanol, ethyl acetate, or methyl formate. harvard.edu

Table 2: Example of a C18 SPE Protocol for 11-HETE Extraction

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | 5-10 mL Methanol | Wets the C18 functional groups |

| Equilibration | 5-10 mL Water (pH 3.5) | Prepares sorbent for aqueous sample |

| Sample Loading | Plasma sample (pH 3.5) with (±)11-HETE-d8 | Binds analytes to the sorbent |

| Wash 1 | 5 mL Water (pH 3.5) | Removes hydrophilic impurities |

| Wash 2 | 5 mL Hexane | Removes nonpolar lipids |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.com For HETE extraction, the pH of the aqueous sample is often adjusted to ensure the analyte is in its non-ionized form, thereby increasing its solubility in the organic solvent. elementlabsolutions.com

A common LLE method for extracting HETEs from plasma involves protein precipitation followed by extraction with an organic solvent. lipidmaps.org A protocol using a mixture of water, 2-propanol, and hexane can be employed. lipidmaps.orgnih.gov

An example of an LLE protocol is as follows: lipidmaps.org

An aliquot of plasma is mixed with the internal standard, (±)11-HETE-d8.

A solution of 10% v/v acetic acid in a water/2-propanol/hexane mixture is added.

The mixture is vortexed, and an additional volume of hexane is added to facilitate phase separation.

After centrifugation, the upper organic layer containing the lipids is collected.

The solvent is evaporated under a stream of nitrogen before reconstitution in the mobile phase for analysis.

Another LLE method, often used for tissue samples, is the Bligh and Dyer method, which utilizes a chloroform (B151607) and methanol solvent system. mdpi.comlipidmaps.org

Strategic Use of Antioxidants in Sample Handling

Oxylipins like 11-HETE contain multiple double bonds, making them susceptible to non-enzymatic oxidation (autoxidation) during sample collection, storage, and preparation. mdpi.comschebb-web.de This can lead to the artificial formation or degradation of the analyte, resulting in inaccurate quantification. schebb-web.de To mitigate this, antioxidants are frequently added to samples and solvents. lipidmaps.orgnih.gov

Butylated hydroxytoluene (BHT) is a radical-scavenging antioxidant commonly used in oxylipin analysis. mdpi.comschebb-web.de It is typically added to extraction solvents at concentrations ranging from 0.005% to 0.2%. mdpi.com Other antioxidants, such as the chelating agent ethylenediaminetetraacetic acid (EDTA), can also be used to prevent metal-catalyzed oxidation. schebb-web.de The addition of antioxidants at the earliest possible stage of sample handling is crucial for preserving the integrity of the sample. researchgate.net

Table 3: Common Antioxidants in 11-HETE Analysis

| Antioxidant | Mechanism of Action | Typical Application |

|---|---|---|

| Butylated Hydroxytoluene (BHT) | Radical scavenger, prevents lipid peroxidation | Added to extraction and storage solvents |

| Ethylenediaminetetraacetic acid (EDTA) | Chelates metal ions that catalyze oxidation | Used as an anticoagulant in blood collection tubes |

Investigative Applications of ± 11 Hete D8 in Elucidating Biological Roles of 11 Hete

Studies in Cellular Models

In vitro cellular models are foundational for dissecting the molecular pathways involving eicosanoids. In this context, (±)11-HETE-d8 is essential for accurately measuring the subtle changes in 11-HETE production and metabolism at the cellular level.

The analysis of eicosanoid profiles, a subset of the broader oxylipin family, provides a snapshot of the inflammatory state of a cell. ub.edu Experimental stimuli, such as lipopolysaccharide (LPS), are frequently used to induce an inflammatory response in immune cells like macrophages. This response involves the significant upregulation of various enzymatic pathways, including those that produce 11-HETE. mdpi.com

To accurately profile these changes, researchers employ targeted lipidomics using LC-MS/MS. A study on RAW264.7 macrophage cells treated with varying concentrations of LPS demonstrated a comprehensive profiling of 79 different eicosanoids to understand the correlation between inflammation and eicosanoid metabolism. nih.gov For reliable quantification in such studies, deuterated internal standards are used to normalize the data. nih.gov The use of (±)11-HETE-d8 as an internal standard allows for the precise measurement of 11-HETE among a multitude of other lipid mediators, ensuring that observed changes are genuine and not artifacts of the analytical process. mdpi.com For instance, in studies of extracellular vesicles derived from pro-inflammatory macrophages, 11-HETE was identified as a key component, and quantification of such lipids relies on the use of deuterated standards to ensure accuracy. mdpi.com

| Cell Model | Experimental Stimulus | Key Findings Related to HETEs | Role of Deuterated Standard |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Comprehensive profiling identified 79 eicosanoids altered during inflammatory response. nih.gov | Essential for reliable quantification and normalization of data, ensuring accuracy of measured changes in 11-HETE levels. nih.gov |

| M1 Macrophages | N/A (pro-inflammatory state) | Extracellular vesicles showed significantly higher levels of 11-HETE compared to resting (M0) macrophages. mdpi.com | Crucial for accurate quantification of specific HETEs within complex lipid profiles of vesicles. mdpi.com |

Understanding the specific enzymes and pathways responsible for the synthesis and breakdown of 11-HETE is crucial to defining its biological function. 11-HETE can be formed through several pathways, including non-enzymatic lipid peroxidation and enzymatic conversion of arachidonic acid by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. caymanchem.comnih.govnih.gov The resulting enantiomers, 11(R)-HETE and 11(S)-HETE, may have distinct biological activities. nih.gov

Recent research in human cardiomyocyte cell lines (RL-14) investigated the hypertrophic effects of 11(R)- and 11(S)-HETE, linking them to the upregulation of CYP1B1. nih.gov In such mechanistic studies, (±)11-HETE-d8 is vital for quantifying the rate of 11-HETE formation from precursor fatty acids or its metabolism into downstream products like 11-oxo-ETE. nih.gov By using (±)11-HETE-d8 as an internal standard, researchers can confidently measure the output of specific enzymatic reactions, differentiate between the activities of various enzyme isoforms, and determine the metabolic fate of 11-HETE within the cell.

Investigations in Experimental Animal Models

Animal models provide an integrated physiological system to study the role of 11-HETE in health and disease. The accurate quantification of 11-HETE in various biological matrices is paramount in these investigations, a task reliant on the use of (±)11-HETE-d8.

Oxylipin profiling in animal models helps to identify changes in lipid mediator pathways associated with specific pathologies. For example, elevated levels of (±)11-HETE have been observed in the liver of rats in an in vivo model of lipid peroxidation induced by carbon tetrachloride. caymanchem.com Similarly, comprehensive oxylipin analysis in the plasma of rat models for amyotrophic lateral sclerosis (ALS) has been used to track disease progression. ovid.com

In these studies, a panel of deuterated internal standards, including analogs for various HETEs, is spiked into the samples (e.g., plasma, liver homogenate) before extraction. mdpi.comovid.com This allows for the correction of matrix effects and procedural losses, which can vary significantly between different tissues and fluids. ovid.com The inclusion of (±)11-HETE-d8 ensures that the quantification of 11-HETE is accurate and reproducible, whether in brain tissue, plasma, or the retina, allowing for meaningful comparisons between control and disease-model animals.

| Animal Model | Tissue/Fluid Analyzed | Associated Condition | Purpose of Oxylipin Profiling |

| Rat | Liver | Carbon Tetrachloride-induced lipid peroxidation caymanchem.com | To measure the increase in lipid peroxidation markers, including 11-HETE. caymanchem.com |

| Rat (ALS model) | Blood Plasma | Amyotrophic Lateral Sclerosis (ALS) ovid.com | To identify changes in oxylipin levels according to age and disease progression. ovid.com |

| Mouse | Liver | N/A (General profiling) mdpi.com | To determine the profile of lipid mediators formed from polyunsaturated fatty acids. mdpi.com |

Investigating how diet or drugs affect disease states often involves measuring changes in inflammatory lipid mediators. For instance, studies have explored the link between obesity and plasma oxylipins, demonstrating a positive association between body mass index (BMI) and arachidonic acid-derived 11-HETE. nih.gov While this particular study was conducted in humans, the analytical methodology is directly applicable to animal models of nutritional intervention, such as those involving high-fat diets or specific fatty acid supplementation.

When testing the efficacy of a pharmacological agent designed to target inflammation, researchers must accurately measure its effect on specific biomarkers. If 11-HETE is a relevant mediator in the disease process, (±)11-HETE-d8 is used as the internal standard to quantify its levels in response to the drug. This provides precise data on whether the intervention successfully modulates the intended lipid mediator pathway.

Analysis in Ex Vivo Biological Samples for Biomarker Discovery Research

The identification of reliable biomarkers in easily accessible biological samples, such as blood or urine, is a major goal in clinical research. 11-HETE has emerged as a potential biomarker for several conditions characterized by inflammation and oxidative stress. caymanchem.comnih.gov Its utility as a biomarker, however, depends entirely on the ability to measure it accurately and consistently across large patient cohorts.

Research has shown that plasma levels of 11-HETE are significantly associated with obesity. nih.gov In one study, individuals with 11-HETE concentrations greater than 0.89 nmol/L were over five times more likely to be obese. nih.gov Furthermore, 11-HETE has been found in skin extracts from individuals with psoriasis and within human atherosclerotic plaques, suggesting its potential as a biomarker for these inflammatory conditions. caymanchem.com

In all such biomarker discovery and validation studies, (±)11-HETE-d8 is a cornerstone of the analytical workflow. nih.gov By ensuring the precision of 11-HETE quantification in ex vivo samples, (±)11-HETE-d8 allows researchers to establish robust correlations between the levels of this lipid mediator and specific disease states, paving the way for its potential use in clinical diagnostics.

| Potential Disease Biomarker | Biological Sample Analyzed | Key Finding |

| Obesity | Human Plasma | Positive association between BMI and 11-HETE levels. nih.gov |

| Psoriasis | Skin Extracts | 11-HETE identified in psoriatic skin. caymanchem.com |

| Atherosclerosis | Atherosclerotic Plaques | 11-HETE identified and quantified within plaques. caymanchem.com |

Association of 11-HETE with Oxidative Stress Markers

Elevated levels of 11-HETE in biological systems are increasingly recognized as an indicator of lipid peroxidation and heightened oxidative stress. nih.gov 11-HETE can be formed through non-enzymatic pathways involving the interaction of arachidonic acid with reactive oxygen species, directly linking its presence to oxidative damage. nih.gov Research has demonstrated a positive correlation between 11-HETE levels and conditions characterized by oxidative stress. For instance, increased plasma levels of 11-HETE are considered a marker of lipid peroxidation. nih.gov

An in vitro study using rat brain homogenates showed that induction of lipid peroxidation with ferrous ammonium sulfate led to a significant increase in (±)11-HETE levels. caymanchem.com Similarly, in an in vivo model, administration of carbon tetrachloride to rats, a known inducer of oxidative stress, resulted in elevated levels of (±)11-HETE in the liver. caymanchem.com These findings underscore the utility of measuring 11-HETE as a biomarker for oxidative stress. The generation of 11-HETE, alongside other HETEs, is a hallmark of the early stages of lipid peroxidation. nih.gov

| Study Model | Inducer of Oxidative Stress | Biological Matrix | Key Finding | Reference |

|---|---|---|---|---|

| In vitro (Rat Brain Homogenates) | Ferrous Ammonium Sulfate | Brain Homogenate | Increased levels of (±)11-HETE | caymanchem.com |

| In vivo (Rats) | Carbon Tetrachloride | Liver | Increased levels of (±)11-HETE | caymanchem.com |

Contribution of 11-HETE to Inflammatory Lipidomes (e.g., in human milk, plasma, postmortem tissues)

Lipid mediators play a critical role in the regulation of inflammation, and 11-HETE is an important component of the inflammatory lipidome. asm.orgnih.gov Dysregulation in the levels of 11-HETE and other eicosanoids can contribute to the pathogenesis of various inflammatory conditions. researchgate.net

Studies have identified 11-HETE in various human tissues and fluids, highlighting its involvement in inflammatory processes. For example, 11-HETE has been detected in skin extracts from individuals with psoriasis, an inflammatory skin condition. caymanchem.com Furthermore, lipidomic analyses of human milk have revealed the presence of various lipid mediators, and alterations in their profiles, including pro-inflammatory eicosanoids, have been observed in conditions such as mastitis (inflammation of the mammary gland). nih.gov While specific data on 11-HETE in mastitic milk is not detailed, the general principle of altered lipid mediator profiles in inflamed tissues is well-established.

| Condition | Biological Sample | Significance | Reference |

|---|---|---|---|

| Psoriasis | Skin Extracts | Presence of 11-HETE indicates involvement in inflammatory skin disease. | caymanchem.com |

| Allergic Asthma | Bronchial Wash Fluid, Endobronchial Mucosal Biopsies | Alterations in HETE levels suggest a role in respiratory inflammation. | ersnet.org |

| Mastitis | Human Milk | Altered lipid mediator profiles, including pro-inflammatory eicosanoids, are observed. | nih.gov |

Role of 11-HETE in Dysregulated Metabolic Pathways in Disease Contexts (e.g., cancer, cardiovascular conditions)

Metabolites of arachidonic acid, including 11-HETE, are increasingly implicated in the pathophysiology of chronic diseases such as cancer and cardiovascular conditions, where metabolic pathways are often dysregulated. nih.govnih.govmdpi.com

Cancer: HETEs have been shown to modulate cell signaling, proliferation, apoptosis, and angiogenesis, all of which are critical processes in cancer development. nih.gov Elevated plasma levels of 11-HETE have been observed in patients with hyperplastic colon polyps and adenomas, suggesting it could be an early indicator of malignant tumor progression. nih.gov The 12-lipoxygenase product, 12-HETE, promotes tumor cell proliferation and metastasis, and while the specific role of 11-HETE is less defined, its presence in the tumor microenvironment suggests a potential contribution to cancer biology. nih.gov

Cardiovascular Conditions: The role of HETEs in cardiovascular disease is complex, with different isomers exhibiting distinct effects. nih.govmdpi.com 11-HETE is found in atherosclerotic plaques, indicating its presence at sites of cardiovascular pathology. caymanchem.com Recent research has begun to explore the enantioselective effects of 11-HETE on cardiac cells. One study demonstrated that both the (R) and (S) enantiomers of 11-HETE can induce cellular hypertrophy in human cardiomyocytes, a key feature of many cardiovascular diseases. nih.gov This effect was associated with an increase in the expression and activity of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the development of cardiovascular diseases. nih.gov Furthermore, a positive correlation has been shown between plasma 11-HETE levels and markers of obesity, such as body mass index and waist circumference, which are significant risk factors for cardiovascular disease. nih.gov

| Disease Context | Biological Observation | Potential Role/Mechanism | Reference |

|---|---|---|---|

| Cancer (Colon) | Elevated plasma levels in patients with polyps and adenomas. | May serve as an early indicator of malignant progression. | nih.gov |

| Cardiovascular Disease (Atherosclerosis) | Found in atherosclerotic plaques. | Contributes to the pathological lipid profile of plaques. | caymanchem.com |

| Cardiovascular Disease (Cardiac Hypertrophy) | Induces hypertrophy in human cardiomyocytes. | Associated with increased expression and activity of CYP1B1. | nih.gov |

| Cardiovascular Disease (Obesity-related) | Positive correlation with BMI and waist circumference. | Links lipid metabolism to cardiovascular risk factors. | nih.gov |

Stereochemical Considerations and Analytical Challenges in 11 Hete Research

Differentiation of R- and S-Stereoisomers of 11-HETE

The enzymatic production of HETEs is highly stereospecific, meaning that different enzymes produce specific R- or S-enantiomers. nih.govresearchgate.net For instance, cyclooxygenase (COX) enzymes primarily produce 11(R)-HETE, while non-enzymatic autooxidation results in a racemic mixture of both 11(R)-HETE and 11(S)-HETE. acs.orgchemrxiv.org Distinguishing between these enantiomers is critical for understanding the specific biochemical pathways involved in various physiological and pathological processes. acs.orgcdnsciencepub.com

Several analytical techniques have been developed to separate and identify these stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary method of choice for this purpose. capes.gov.braocs.org Chiral columns, such as those with a cellulose (B213188) or amylose (B160209) backbone derivatized with aromatic moieties, have demonstrated excellent resolution of HETE enantiomers. capes.gov.braocs.orgmdpi.com The elution order on these columns is often consistent, with R-enantiomers typically eluting before their S-counterparts. semanticscholar.org

Another approach involves the derivatization of the HETE enantiomers to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. aocs.orgcapes.gov.br While effective, this method can be more complex than direct chiral-phase chromatography. capes.gov.br More advanced techniques, such as two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS), offer enhanced separation power for complex mixtures of oxylipin enantiomers. chemrxiv.org

Ion mobility spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size and shape of the ions, which has been successfully used to separate R and S isomers of HETEs. mdpi.com

Table 1: Chromatographic Methods for 11-HETE Enantiomer Separation

| Analytical Technique | Principle of Separation | Key Features |

| Chiral Phase HPLC | Utilizes a stationary phase with chiral selectors that interact differently with each enantiomer, leading to different retention times. capes.gov.braocs.org | Direct separation of enantiomers without derivatization. High resolution is achievable with columns like Chiralcel. capes.gov.br |

| Diastereomeric Derivatization with HPLC | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a non-chiral column. aocs.orgcapes.gov.br | An alternative when direct chiral separation is not feasible. Can be more labor-intensive. capes.gov.br |

| 2D-LC-MS/MS | Combines two different liquid chromatography separation modes to increase peak capacity and resolve complex mixtures. chemrxiv.org | Provides high selectivity and is suitable for detailed analysis of oxylipin profiles in biological samples. chemrxiv.org |

| Ion Mobility Spectrometry (IMS)-MS | Separates ions based on their drift time through a gas-filled chamber, which is influenced by their size and shape. mdpi.com | Offers an additional separation dimension, aiding in the differentiation of isomers. mdpi.com |

Analytical Specificity and Sensitivity Challenges in Complex Biological Matrices

Quantifying 11-HETE in biological matrices such as plasma, serum, and tissue homogenates is a significant analytical challenge. researchgate.netnih.gov This is due to several factors, including the low endogenous concentrations of eicosanoids (often in the picogram to nanogram range), the presence of numerous structurally similar isomers, and the complexity of the biological matrix itself. researchgate.netnih.govub.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids. researchgate.netnih.gov The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the targeted detection of specific analytes, enhancing specificity. researchgate.netresearchgate.net For 11-HETE, specific precursor-to-product ion transitions can be monitored to distinguish it from other HETE isomers that may co-elute chromatographically. semanticscholar.orgresearchgate.net For example, while the transition m/z 319 -> 301 is common to many HETEs, the transition m/z 319 -> 167.2 is more selective for 11-HETE. researchgate.net

The biological matrix can introduce significant interference, affecting the accuracy and sensitivity of the analysis. mdpi.comcam.ac.uk To mitigate these matrix effects, extensive sample preparation is often required, typically involving solid-phase extraction (SPE) to isolate and concentrate the analytes of interest. cam.ac.ukmdpi.com The use of a deuterated internal standard like (+/-)11-HETE-d8 is essential to correct for analyte losses during sample preparation and for variations in instrument response. mdpi.comlipidmaps.org

Table 2: Common Challenges and Solutions in 11-HETE Analysis

| Challenge | Description | Common Solutions |

| Low Abundance | 11-HETE is present at very low concentrations in biological samples. researchgate.netub.edu | Use of highly sensitive analytical techniques like LC-MS/MS. researchgate.net Sample pre-concentration using solid-phase extraction (SPE). cam.ac.uk |

| Isomeric Interference | Numerous structural isomers of HETEs can co-elute and have similar mass spectral fragmentation patterns. mdpi.comresearchgate.net | High-resolution chromatographic separation using chiral columns. mdpi.com Use of specific MS/MS transitions to differentiate isomers. researchgate.net |

| Matrix Effects | Components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mdpi.comcam.ac.uk | Thorough sample cleanup using techniques like SPE. cam.ac.uk Use of a stable isotope-labeled internal standard, such as this compound, to compensate for matrix effects. mdpi.com |

| Analyte Stability | Eicosanoids can be prone to oxidation and degradation during sample collection and processing. researchgate.netnih.gov | Addition of antioxidants like butylated hydroxytoluene (BHT) during sample handling. mdpi.com Prompt processing and storage of samples at low temperatures. |

Interlaboratory Comparability and Standardization Efforts in Eicosanoid Analysis

Ensuring the comparability of results between different laboratories is a major challenge in the field of lipidomics, including the analysis of eicosanoids. nih.govescholarship.org Variations in sample preparation protocols, analytical instrumentation, and data analysis methods can lead to significant discrepancies in reported concentrations. nih.gov

To address this issue, there have been efforts to standardize and harmonize analytical procedures. nih.gov Interlaboratory comparison studies, such as the one conducted by the National Institute of Standards and Technology (NIST), have been instrumental in assessing the reproducibility of lipidomics measurements and identifying sources of variability. escholarship.orgnih.gov These studies often involve the analysis of a common reference material, such as Standard Reference Material (SRM) 1950, which is a frozen human plasma sample with consensus mean concentrations for a range of lipids. nih.gov

The development and implementation of standardized protocols for sample preparation and analysis have been shown to significantly improve interlaboratory comparability. nih.gov Harmonizing all steps of the workflow, from sample extraction to data reporting, can lead to more reliable and reproducible results, which is crucial for the validation of biomarkers and the advancement of clinical applications of eicosanoid profiling. nih.gov The use of quality control samples and the establishment of consensus values for reference materials are key components of these standardization efforts. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Multi-Omics Approaches in Lipidomics Research

The future of lipidomics research lies in its integration with other "omics" disciplines to build a comprehensive, systems-level understanding of disease pathology. nih.govresearchgate.net Quantitative data, made reliable through the use of deuterated internal standards like (+/-)11-HETE-d8, is the linchpin for such integrative analyses. nih.govnih.gov By accurately measuring levels of 11-HETE, researchers can correlate these findings with genomic, transcriptomic, and proteomic data. nih.govmdpi.com This multi-omics approach allows for the elucidation of complete eicosanoid biosynthesis and signaling pathways. nih.govresearchgate.net

For instance, an observed increase in 11-HETE levels in breast cancer tissue can be linked to transcriptomic data showing altered expression of genes for enzymes involved in its synthesis, such as cyclooxygenases (COX) or cytochrome P450 (CYP) isoforms. mdpi.com This integrated analysis provides a more robust framework for identifying dysregulated pathways and potential therapeutic targets than any single omics approach could achieve alone. nih.gov

Advanced Mass Spectrometry Techniques for Enhanced Resolution and Throughput

The analysis of eicosanoids like 11-HETE is complicated by the existence of numerous structurally similar isomers. nih.govlcms.cz Advanced mass spectrometry (MS) platforms are revolutionizing the field by providing the necessary resolution and sensitivity to distinguish between these isomers. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with techniques like ultra-high-performance liquid chromatography (UHPLC) enables the separation and specific detection of different HETE isomers. nih.govcreative-proteomics.com

The use of this compound as an internal standard is indispensable in these advanced workflows. nih.govnih.gov It allows for precise quantification by correcting for sample loss during extraction and variability in ionization efficiency. nih.gov Furthermore, techniques such as chiral chromatography combined with HRMS can separate and quantify the individual R and S enantiomers of 11-HETE, a crucial capability given their distinct biological activities. nih.govresearchgate.net This allows for high-throughput, robust, and sensitive analysis, making it possible to process large numbers of biological samples to study the roles of specific 11-HETE stereoisomers in various physiological and pathological states. nih.govcreative-proteomics.com

Elucidating the Precise Biological Activities of 11-HETE Stereoisomers

11-HETE, like many other HETEs, exists as a racemic mixture of R and S enantiomers in biological systems, and each can have different or even opposing effects. nih.govnih.gov A significant area of emerging research is the precise characterization of the distinct biological activities of 11(R)-HETE and 11(S)-HETE. nih.gov

Recent studies have shown a clear enantioselective difference in the context of cardiac hypertrophy. In a human cardiomyocyte cell line, 11(S)-HETE was found to be significantly more potent than 11(R)-HETE at inducing hypertrophic markers. nih.gov While cyclooxygenase (COX) and CYP enzymes primarily produce 11(R)-HETE, the levels of 11(S)-HETE are often higher in human plasma, suggesting its potential pathological significance. nih.gov This enantiomer is mainly produced through the interaction of arachidonic acid with reactive oxygen species, linking it to oxidative stress. nih.gov Differentiating and accurately quantifying these stereoisomers using chiral lipidomics methods, which rely on standards like this compound, is essential to understanding their specific contributions to disease. researchgate.net

| Hypertrophic Marker | Effect of 11(R)-HETE (% Increase vs. Control) | Effect of 11(S)-HETE (% Increase vs. Control) |

|---|---|---|

| ANP (Atrial Natriuretic Peptide) | Not Significant | 231% |

| β-MHC (β-Myosin Heavy Chain) | Not Significant | 499% |

| β/α-MHC Ratio | 132% | 107% |

| ACTA-1 (Skeletal α-Actin) | 46% | 282% |

Development of Novel Experimental Models for Studying 11-HETE Pathways

To mechanistically investigate the synthesis and function of 11-HETE, researchers are developing novel experimental models. These range from specific cell culture systems to genetically modified organisms. For example, the human fetal ventricular cardiomyocyte cell line, RL-14, has been used as a model to demonstrate that 11-HETE enantiomers can induce cellular hypertrophy. nih.gov In such in vitro models, this compound is used as a spike-in standard to accurately measure the concentration of endogenous 11-HETE produced by the cells or to track the metabolism of exogenously applied 11-HETE.

Another innovative approach involves the use of microbial systems for biotechnological production of specific isomers. Escherichia coli cells have been engineered to express arachidonate 11R-lipoxygenase, enabling the quantitative production of 11(R)-HETE. researchgate.net This provides a valuable source of the specific enantiomer for functional studies. In these systems, this compound would be crucial for quality control and the precise quantification of the manufactured product.

Role of 11-HETE in Cellular Signaling and Receptor Interactions

A key future direction is to unravel the specific cellular signaling pathways modulated by 11-HETE. While specific cell surface receptors for 11-HETE are not as well-defined as for other eicosanoids like 12-HETE or 20-HETE, mechanistic studies have begun to shed light on its intracellular actions. wikipedia.orgimrpress.comsemanticscholar.org

Research using RL-14 cardiomyocytes has provided the first evidence that 11-HETE induces cellular hypertrophy by increasing the mRNA, protein, and activity levels of Cytochrome P450 1B1 (CYP1B1). nih.gov This effect was also enantioselective, with 11(S)-HETE being a more potent inducer of CYP1B1 and other CYP enzymes compared to 11(R)-HETE. nih.gov Furthermore, 11(S)-HETE was shown to allosterically activate the catalytic activity of recombinant human CYP1B1. nih.gov This suggests a feed-forward mechanism where 11-HETE, particularly the S-enantiomer associated with oxidative stress, can amplify its own production and the production of other cardiotoxic metabolites by upregulating CYP1B1. nih.gov The use of this compound is fundamental in these mechanistic studies to ensure that the observed signaling events are correlated with accurate concentrations of the bioactive lipid.

| CYP Enzyme | Effect of 11(R)-HETE (% Increase vs. Control) | Effect of 11(S)-HETE (% Increase vs. Control) |

|---|---|---|

| CYP1B1 | 116% | 142% |

| CYP1A1 | 112% | 109% |

| CYP4A11 | 70% | 90% |

| CYP4F11 | 238% | 416% |

| CYP4F2 | 167% | 257% |

| CYP2E1 | 146% | 163% |

| CYP2J2 | Not Significant | 47% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.